Comparative Structural Analysis: 1-Piperidin-1-yl vs. 3-yl and 4-yl Isomers
The target compound is differentiated from its closest isomers by the position of the piperidine ring's attachment to the pyrrolidin-2-one core. The 1-isomer features a direct N-piperidinyl bond, whereas the 3-yl and 4-yl isomers have the piperidine attached at carbon positions of the pyrrolidinone ring [1]. This fundamental difference in connectivity, leading to distinct molecular shapes and electronic distributions, is a critical factor in SAR studies where even minor changes can ablate activity, as seen in related pyrrolidinone series [2].
| Evidence Dimension | Structural Connectivity (Isomeric Form) |
|---|---|
| Target Compound Data | 1-Piperidin-1-yl-pyrrolidin-2-one (Direct N-substitution) |
| Comparator Or Baseline | 1-Piperidin-3-yl-pyrrolidin-2-one (C-substitution on pyrrolidinone) and 1-Piperidin-4-yl-pyrrolidin-2-one (C-substitution) |
| Quantified Difference | Qualitative difference in molecular topology and likely binding conformations. |
| Conditions | Chemical structure analysis based on IUPAC nomenclature and PubChem data [1]. |
Why This Matters
Procurement of the correct isomer is essential for project reproducibility, as SAR is highly sensitive to the exact point of attachment.
- [1] American Elements. (2022). CAS 933692-43-4: 1-piperidin-3-ylpyrrolidin-2-one. View Source
- [2] Heinrich, D. M., Flanagan, J. U., Jamieson, S. M., et al. (2013). Synthesis and structure-activity relationships for 1-(4-(piperidin-1-ylsulfonyl)phenyl)pyrrolidin-2-ones... European Journal of Medicinal Chemistry. View Source
